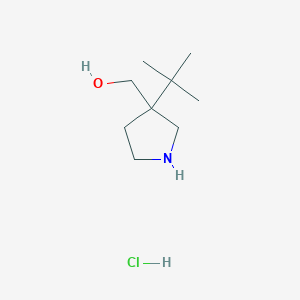![molecular formula C14H12FNO4S B2661362 [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate CAS No. 478048-02-1](/img/structure/B2661362.png)
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate is a synthetic organic compound with the molecular formula C14H12FNO4S. This compound is characterized by the presence of a benzofuran ring fused with a sulfonate group and a fluorobenzene moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzene Moiety: This step involves the sulfonation of fluorobenzene using reagents such as sulfur trioxide or chlorosulfonic acid.
Coupling Reaction: The final step is the coupling of the benzofuran derivative with the sulfonated fluorobenzene under controlled conditions, often using catalysts like palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Synthesis: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate is utilized in several research fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate exerts its effects involves:
Molecular Targets: Interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: May influence signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of fluorine.
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate: Lacks the fluorine atom, affecting its reactivity and applications.
Eigenschaften
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-10-4-6-11(7-5-10)21(17,18)20-16-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULHFUZUUOKYOZ-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=C(C=C3)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N\OS(=O)(=O)C3=CC=C(C=C3)F)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
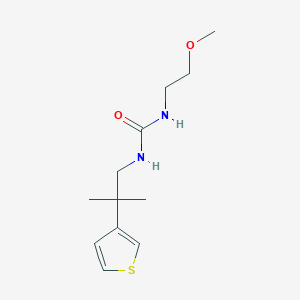
![N'-benzyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2661280.png)
![1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2661281.png)
![N-[4-[(3-methoxyquinoxalin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2661282.png)
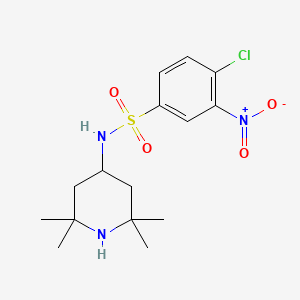
![6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2661286.png)
![2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate](/img/structure/B2661288.png)
![2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide](/img/structure/B2661290.png)
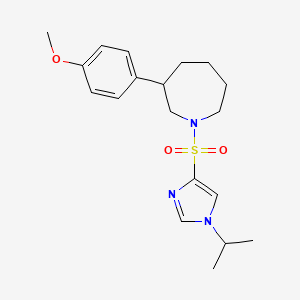
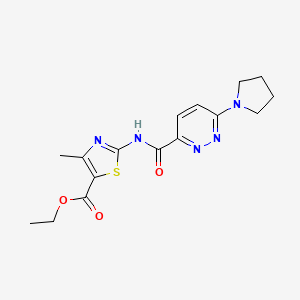

![(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2661296.png)

